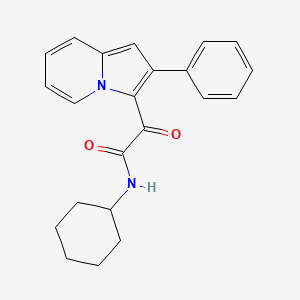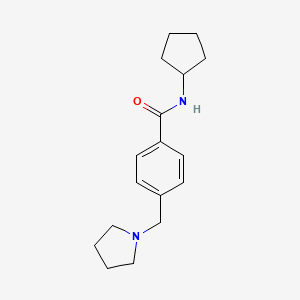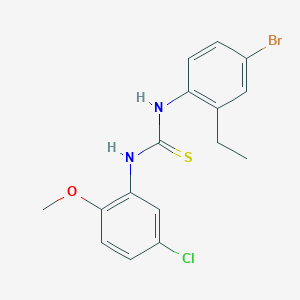
N-cyclohexyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide
Overview
Description
N-cyclohexyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide, also known as CX-5461, is a small molecule inhibitor that specifically targets RNA polymerase I (Pol I) transcription. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Scientific Research Applications
N-cyclohexyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit Pol I transcription, which is upregulated in many cancers, leading to the inhibition of cancer cell growth. This compound has been tested in preclinical models of various cancers, including breast, ovarian, and pancreatic cancers, and has shown promising results.
Mechanism of Action
N-cyclohexyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide specifically targets the Pol I transcription machinery, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting Pol I transcription, this compound leads to a decrease in rRNA synthesis, which in turn leads to a decrease in protein synthesis and cell growth. This compound has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. In preclinical studies, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to other chemotherapy agents, leading to improved therapeutic efficacy.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cyclohexyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide is its specificity for Pol I transcription, which makes it a promising therapeutic agent for cancers that rely on Pol I transcription for growth. However, this compound has also been shown to induce DNA damage, which may limit its therapeutic potential. Additionally, this compound has a relatively short half-life, which may limit its efficacy in vivo.
Future Directions
There are several potential future directions for the study of N-cyclohexyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide. One area of research is the development of combination therapies that include this compound and other chemotherapy agents. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, the development of this compound analogs with improved pharmacokinetic properties may lead to improved therapeutic efficacy. Finally, the study of this compound in combination with immunotherapy may provide a new avenue for cancer treatment.
In conclusion, this compound is a promising therapeutic agent for cancer treatment, with a specific mechanism of action that targets Pol I transcription. Despite its limitations, this compound has shown promising results in preclinical studies and has the potential to improve cancer treatment outcomes. Further research is needed to fully understand the potential of this compound and to develop effective combination therapies for cancer treatment.
properties
IUPAC Name |
N-cyclohexyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-21(22(26)23-17-11-5-2-6-12-17)20-19(16-9-3-1-4-10-16)15-18-13-7-8-14-24(18)20/h1,3-4,7-10,13-15,17H,2,5-6,11-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSZCJFRYCQMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4712049.png)



![1-(1-adamantyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4712070.png)
![N-(2,5-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4712075.png)
![2-fluoro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4712082.png)
![N-(4-bromo-2-isopropylphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4712104.png)

![6-cyclopropyl-N-(4-fluoro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4712121.png)

![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4712133.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4712139.png)